![molecular formula C8H8N2OS B1322454 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine CAS No. 439608-32-9](/img/structure/B1322454.png)

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

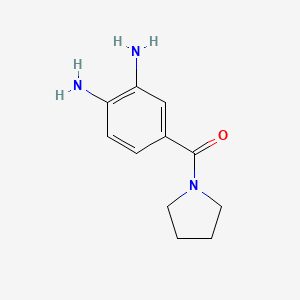

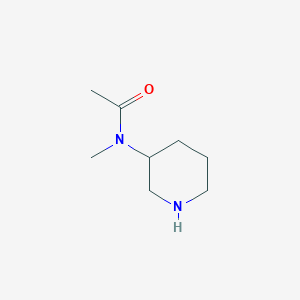

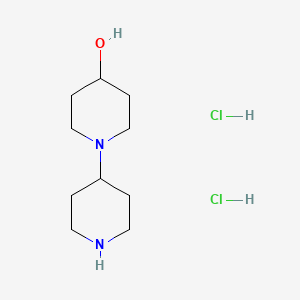

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is a chemical compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 . Its IUPAC name is methyl 5-methyl [1,3]oxazolo [5,4-b]pyridin-2-yl sulfide .

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine consists of a pyridine ring fused with an oxazole ring. The oxazole ring carries a methyl group at the 5-position and a methylthio group at the 2-position .Physical And Chemical Properties Analysis

The predicted boiling point of 5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine is 291.0±32.0 °C, and its predicted density is 1.30±0.1 g/cm3 . The predicted pKa value is 0.93±0.50 .Aplicaciones Científicas De Investigación

Antimicrobial and Antiviral Activities

- Application Summary : Pyridine compounds, including “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . These compounds are being researched for their potential use in the treatment of diseases caused by microbes and viruses.

Synthesis of Oxazolo[5,4-d]pyrimidines

- Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets .

- Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Synthesis of Oxazolo[5,4-d]pyrimidines

- Application Summary : The oxazolo[5,4-d]pyrimidine scaffold, which includes “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine”, is often used as a structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

- Methods of Application : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Treatment of 5-amino-2-phenyloxazole-4-carbonitrile

- Application Summary : “5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine” can be used in the treatment of 5-amino-2-phenyloxazole-4-carbonitrile with dimethylformamide – dimethyl acetal .

- Methods of Application : This results in the intermediate dimethyliminoformamidine, which undergoes Dimroth rearrangement in the presence of anilines leading to 7-amino-N-phenyl-1,3-oxazolo[5,4-d]-pyrimidines .

Propiedades

IUPAC Name |

5-methyl-2-methylsulfanyl-[1,3]oxazolo[4,5-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-3-4-6-7(9-5)10-8(11-6)12-2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQQPAEIFKRHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=N2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1322376.png)

![4-[2-(Piperidin-1-yl)ethyl]benzoic acid](/img/structure/B1322385.png)